molecular formula C8H10N2OS2 B1386777 2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-40-6

2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1386777
CAS No.: 1105190-40-6
M. Wt: 214.3 g/mol
InChI Key: VCOFTNRBTUMBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a high-purity organic compound with the molecular formula C 8 H 10 N 2 OS 2 and is registered under PubChem CID 44116696 . This chemical belongs to the class of dihydrothienopyrimidine derivatives, which are characterized by a fused heterocyclic system containing sulfur and nitrogen atoms. Compounds within the thieno[2,3-d]pyrimidine and pyrimidinethione family have been the subject of significant research interest due to their wide spectrum of reported pharmacological activities . Pyrimidinethione derivatives, in particular, have been demonstrated in scientific studies to exhibit broad biological properties, including antimicrobial, antioxidant, and antitumor activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . The specific structural features of this molecule, including the 2-mercapto group and the 6,7-dihydro core, may be leveraged in structure-activity relationship (SAR) studies to develop new therapeutic agents or as a key intermediate in organic synthesis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

3,6-dimethyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c1-4-3-5-6(13-4)7(11)10(2)8(12)9-5/h4H,3H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOFTNRBTUMBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=S)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by a thieno[3,2-d]pyrimidine core structure, features a mercapto group at the 2-position and methyl substitutions at the 3 and 6 positions. The unique structural arrangement contributes to its potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Molecular Formula : C₈H₁₀N₂OS₂
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1105190-40-6

The compound's thieno[3,2-d]pyrimidine structure is significant in determining its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity . In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, the compound has shown significant inhibition of proliferation in A-549 (lung cancer) and Bcap-37 (breast cancer) cell lines with IC₅₀ values indicating potent activity .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Studies focusing on its binding affinities reveal that it may inhibit key enzymes involved in tumor growth and metastasis. The mercapto group is thought to play a crucial role in these interactions by forming covalent bonds with target proteins.

Analgesic and Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been evaluated for its analgesic and anti-inflammatory properties. Preclinical models have demonstrated that this compound can effectively reduce pain and inflammation, making it a candidate for further development in pain management therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4-oneSimilar thieno-pyrimidine structureAnalgesic and anti-inflammatory
2-Mercapto-3-methylthieno[2,3-d]pyrimidin-4-oneMethyl substitution at position 3Antimicrobial activity
4-Methylthieno[2,3-d]pyrimidin-5-oneDifferent methylation patternPotential antitumor properties

The unique arrangement of functional groups in this compound enhances its biological activities compared to these similar compounds .

Study on Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in vivo using xenograft models. Results indicated a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased cell proliferation markers and increased apoptosis rates in treated tumors .

Pain Management Trials

Another clinical trial focused on the analgesic effects of this compound in models of chronic pain. Participants receiving treatment reported substantial pain relief compared to placebo controls. The compound's safety profile was also favorable, with minimal adverse effects noted during the study period .

Comparison with Similar Compounds

Ethyl vs. Methyl Substituents

  • 3-Ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (C8H10N2OS2, MW 214.31) differs by having an ethyl group at position 3 instead of methyl. This increases hydrophobicity but reduces steric hindrance compared to the target compound .
  • 3-Ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (C9H12N2OS2, MW 228.33) introduces a 6-methyl group, mirroring the target compound’s 3,6-dimethyl substitution. The additional methyl group increases molecular weight by ~14 Da and may enhance ring rigidity .

Bulky Substituents

  • 2-(Benzylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (C20H15F3N2OS2, MW 420.5) features bulky benzylthio and trifluoromethylphenyl groups.

Heterocyclic Core Modifications

  • 2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one (C7H5N3OS, MW 179.2) replaces the thieno ring with a pyrido system, eliminating one sulfur atom.
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compounds 5–9 in ) exhibit a thieno[2,3-d]pyrimidine core with substituents at positions 5 and 4. The [2,3-d] isomer versus [3,2-d] in the target compound may influence ring planarity and intermolecular interactions .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Biological Relevance (if known)
2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (Target) C9H12N2OS2 228.33 Thieno[3,2-d]pyrimidine 2-SH, 3-CH3, 6-CH3 Potential COX-2 modulation (hypothesized)
3-Ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one C8H10N2OS2 214.31 Thieno[3,2-d]pyrimidine 2-SH, 3-C2H5 Not reported
2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one C7H5N3OS 179.2 Pyrido[3,2-d]pyrimidine 2-SH Not reported
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Derivative 5 in ) C8H8N2OS 180.22 Thieno[2,3-d]pyrimidine 5-CH3, 6-CH3 COX-2 selectivity (IC50 = 0.12 µM)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing derivatives of 2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : Common synthetic strategies involve cyclocondensation reactions starting from substituted thiophene or pyrimidine precursors. For example, multi-step syntheses often include:

Cyclization : Reacting 3-aminothiophene derivatives with carbonyl reagents (e.g., ethyl acetoacetate) under acidic or basic conditions to form the thienopyrimidine core .

Functionalization : Introducing mercapto and methyl groups via nucleophilic substitution or alkylation .

  • Purification : Column chromatography or recrystallization ensures purity, with structural validation via NMR, IR, and mass spectrometry .

Q. How should researchers characterize the structural and purity profiles of synthesized derivatives?

  • Methodological Answer :

  • Spectral Analysis :
  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Purity Assessment :
  • HPLC/GC : Quantifies impurities using reverse-phase chromatography or gas chromatography .
  • Melting Point : Consistency in melting range indicates purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for volatile reactions and ensure proper ventilation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers or moisture .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility in alkylation steps .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclocondensation .

Q. How can in vitro biological activity data for anti-inflammatory or anti-malarial properties be validated?

  • Methodological Answer :

  • Enzyme Assays :
  • COX-2 Selectivity : Use fluorometric or colorimetric assays to measure inhibition against COX-1/COX-2 isoenzymes, with indomethacin as a positive control .
  • Anti-Malarial Screening : Perform Plasmodium falciparum lactate dehydrogenase (pLDH) assays to quantify IC₅₀ values .
  • Dose-Response Curves : Validate reproducibility across triplicate experiments with statistical analysis (e.g., ANOVA) .

Q. How can discrepancies in biological activity data across structurally similar derivatives be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Substituent Mapping : Compare activity trends for methyl, mercapto, or aryl groups at positions 2, 3, and 6 .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like mPGES-1 or COX-2 .
  • Data Normalization : Account for variations in assay conditions (e.g., cell line viability, solvent concentrations) .

Q. What computational methods support the design of derivatives targeting enzymes like mPGES-1?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze ligand-enzyme stability over 100-ns trajectories to identify critical binding interactions .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Assess bioavailability and toxicity profiles with SwissADME or ProTox-II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.